molecular formula C11H20ClF3N2O2 B2514136 tert-butyl 4-aMino-4-(trifluoroMethyl)piperidine-1-carboxylate hydrochloride CAS No. 1402047-77-1

tert-butyl 4-aMino-4-(trifluoroMethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B2514136
CAS No.: 1402047-77-1
M. Wt: 304.74
InChI Key: ZFIAHPZJJRVMJZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2.ClH/c1-9(2,3)18-8(17)16-6-4-10(15,5-7-16)11(12,13)14;/h4-7,15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIAHPZJJRVMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that facilitate nucleophilic substitution.

    Amination: The amino group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

    Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the ester to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Methyl-substituted piperidine, alcohol derivatives.

    Substitution Products: N-alkylated or N-acylated piperidine derivatives.

Scientific Research Applications

Potential Research Applications

  • Medicinal Chemistry :
    • The structural characteristics of tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride suggest its potential as a lead compound in drug development. The trifluoromethyl group can influence the compound's lipophilicity and receptor binding affinity, making it a candidate for further pharmacological studies .
  • Neuropharmacology :
    • Compounds with similar structures have shown promise in modulating neurotransmitter systems. Research indicates that derivatives of piperidine can interact with various receptors involved in mood regulation, suggesting that this compound may have applications in developing antidepressants or anxiolytics .
  • Anticancer Research :
    • Preliminary studies on piperidine derivatives indicate significant anticancer activity. For instance, related compounds have demonstrated potent anti-proliferative effects against various cancer cell lines, suggesting that this compound could be investigated for its potential anticancer properties .

Data Table: Summary of Potential Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryDevelopment of new drugs targeting specific receptorsEnhanced lipophilicity and receptor binding potential
NeuropharmacologyModulation of neurotransmitter systemsPotential candidates for mood disorder treatments
Anticancer ResearchInvestigation of anti-proliferative effects against cancer cell linesSignificant inhibition observed in preliminary studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of piperidine derivatives similar to this compound. The results indicated a significant reduction in tumor size in mouse models treated with these compounds, highlighting their potential effectiveness against triple-negative breast cancer (TNBC) while maintaining a safety margin for normal cells .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds. The findings suggested that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics due to their ability to influence mood regulation pathways .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the amino group can form hydrogen bonds with target molecules. The piperidine ring provides structural rigidity, contributing to the compound’s overall stability and activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name CAS No. Substituents at Piperidine 4-Position Functional Groups Molecular Weight (g/mol)
Target Compound 1402047-77-1 -NH₂, -CF₃ Boc, hydrochloride salt 304.74
tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate 550371-74-9 -OH, -CF₃ Boc 295.27
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 -NH₂, pyridin-3-yl Boc 277.36
tert-Butyl 4-(2-fluoro-6-(trifluoromethyl)phenyl)piperidine-1-carboxylate N/A 2-fluoro-6-(trifluoromethyl)phenyl Boc 331.32 (calculated)
Key Observations :

Amino vs. Hydroxy Substitution: The target compound’s -NH₂ group (pKa ~9–10) enhances nucleophilicity compared to the hydroxyl (-OH) group in CAS 550371-74-9 (pKa ~16–18). This difference impacts reactivity in alkylation or acylation reactions . The hydrochloride salt in the target compound improves aqueous solubility (critical for pharmacokinetics), whereas the hydroxy analog lacks ionic character .

Trifluoromethyl vs. Aromatic Substituents :

  • The -CF₃ group in the target compound increases lipophilicity (logP ~1.5–2.0) compared to the pyridin-3-yl analog (logP ~0.8–1.2). This affects membrane permeability and metabolic stability .
  • The 2-fluoro-6-(trifluoromethyl)phenyl analog () introduces aromaticity, enabling π-π stacking interactions in receptor binding but reducing solubility due to hydrophobicity .
Critical Insights :
  • Deprotection Efficiency : The target compound’s Boc group is cleaved efficiently with HCl/Et₂O, a method validated in structurally related piperidine derivatives (e.g., ) .
  • Substituent Introduction : The pyridin-3-yl analog requires palladium-catalyzed cross-coupling, whereas the -CF₃ group in the target is introduced via nucleophilic trifluoromethylation .
Table 3: Hazard Profiles
Compound GHS Classification Hazard Statements
Target Compound GHS07 H302, H315, H319, H335
Pyridin-3-yl Analog Not classified No data available
Hydroxy Analog (550371-74-9) Not reported Likely similar to Boc-protected amines
  • The target compound’s hydrochloride salt necessitates stringent respiratory and eye protection during handling, unlike non-ionic analogs .

Biological Activity

tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride, commonly referred to as tert-butyl AMPT hydrochloride, is a chemical compound with the molecular formula C11H20ClF3N2O2C_{11}H_{20}ClF_3N_2O_2 and CAS Number 1402047-77-1. This compound features a piperidine ring that is substituted with an amino group and a trifluoromethyl group, which significantly influences its chemical properties and potential biological activities.

The compound is characterized by:

  • Molecular Weight : 304.74 g/mol
  • Boiling Point : Approximately 278.1 °C at 760 mmHg .
  • Purity : Typically around 95-97% .
  • Physical Form : Solid, typically stored at 4 °C .
  • Inhibition of Enzymatic Activity : The presence of the amino and trifluoromethyl groups may allow the compound to interact with various enzymes, potentially inhibiting their activity.
  • Modulation of Receptor Activity : The piperidine structure can influence receptor binding, which may affect neurotransmitter systems or other signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds can provide insights into the biological activity of tert-butyl AMPT hydrochloride. The following table summarizes key characteristics of related piperidine derivatives:

Compound NameCAS NumberSimilarity IndexUnique Features
Tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate1255666-48-80.86Contains difluoromethyl instead of trifluoromethyl
Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate550371-74-90.84Hydroxyl group instead of amino
Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate1303973-22-90.82Aminomethyl substitution on the piperidine ring

This table illustrates how variations in substituents can impact biological activity, suggesting that further research on tert-butyl AMPT hydrochloride could yield significant findings.

Case Studies and Research Findings

Currently, there is a lack of extensive published research specifically focusing on the biological activity of tert-butyl AMPT hydrochloride. However, studies on related compounds have shown promising results in various therapeutic contexts:

  • GSK-3β Inhibitors : Research has demonstrated that modifications in piperidine derivatives can enhance metabolic stability and biological potency against GSK-3β, an important target in neurodegenerative diseases .
  • Neuroprotective Properties : Some piperidine-based compounds have exhibited neuroprotective effects, indicating potential applications in treating neurological disorders .

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Wear respiratory protection, nitrile gloves, and eye/face shields to avoid inhalation, skin contact, or ocular exposure .
  • Emergency Measures : Use eyewash stations and washing facilities immediately upon exposure. For spills, evacuate non-essential personnel and employ CO₂/dry powder extinguishers .
  • Storage : Store in a cool, dry environment away from ignition sources. Limited data on decomposition products necessitates caution .

Which spectroscopic methods are most reliable for structural characterization?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks to confirm piperidine ring protons (δ 3.24–2.95 for axial/equatorial H) and tert-butyl groups (δ 1.2–1.4) .
  • ESI-MS : Detect molecular ions (e.g., m/z = 248 [M + H]⁺ for related analogs) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

How can researchers resolve discrepancies in NMR data for this compound?

Q. Advanced

  • Multi-Technique Cross-Validation : Combine NMR with X-ray crystallography (using SHELX programs) to resolve ambiguous proton assignments .
  • Variable Temperature NMR : Differentiate dynamic effects (e.g., ring puckering) from static structural issues .
  • Isotopic Labeling : Use ¹⁵N or ¹⁹F labels to trace chemical environments in complex spectra .

What strategies improve reaction yields during synthesis?

Q. Advanced

  • Catalyst Screening : Test palladium or Raney nickel for hydrogenation steps (e.g., 30–50 psi H₂ pressure) .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates .
  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to isolate high-purity products (81–88% yields) .

How does the trifluoromethyl group influence reactivity compared to non-fluorinated analogs?

Q. Advanced

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing basicity of the piperidine nitrogen and altering nucleophilicity .
  • Steric Effects : Increased steric bulk may hinder reactions at the 4-position, favoring alternative sites for functionalization .
  • Metabolic Stability : Fluorination enhances resistance to oxidative degradation, making the compound a candidate for pharmacokinetic studies .

How can computational modeling aid in predicting this compound’s behavior?

Q. Advanced

  • DFT Calculations : Predict reaction pathways (e.g., deprotection energetics) and transition states .
  • Molecular Dynamics (MD) : Simulate solubility in aqueous/organic mixtures to guide solvent selection .
  • Docking Studies : Screen for binding affinity with biological targets (e.g., enzymes or receptors) to prioritize synthetic analogs .

What are the limitations of existing toxicity data, and how can researchers address them?

Q. Advanced

  • Data Gaps : No mutagenic, carcinogenic, or ecotoxicological data are available .
  • Mitigation Strategies :
    • Conduct Ames tests and in vitro cytotoxicity assays (e.g., HepG2 cells) .
    • Apply QSAR models to predict toxicity endpoints until experimental data are generated .

How does this compound compare to structurally related piperidine derivatives in drug discovery?

Q. Advanced

  • Bioisosteric Replacements : The trifluoromethyl group can mimic -CH₃ or -Cl in target binding while improving metabolic stability .
  • Case Study : Analogous compounds (e.g., tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate) show enhanced blood-brain barrier penetration .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

  • HPLC-MS/MS : Detect sub-ppm impurities using reverse-phase C18 columns and MRM transitions .
  • NMR Dilution Experiments : Enhance sensitivity for low-abundance byproducts .
  • Reference Standards : Synthesize and characterize potential impurities (e.g., de-aminated or oxidized products) for spiking studies .

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